![molecular formula C15H15NO2S B2595856 1-(2-Phenyl-1,3-thiazol-4-yl)cyclopentane-1-carboxylic acid CAS No. 1266992-68-0](/img/structure/B2595856.png)
1-(2-Phenyl-1,3-thiazol-4-yl)cyclopentane-1-carboxylic acid
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Overview
Description
“1-(2-Phenyl-1,3-thiazol-4-yl)cyclopentane-1-carboxylic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of different cyclic or acyclic precursors . For instance, the synthesis of some compounds involves the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .
Chemical Reactions Analysis
Thiazoles are found in many potent biologically active compounds . The chemical reactions involving thiazoles can be influenced by substituents at different positions on the thiazole ring .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Bio-isosteric Applications in Drug Design
Cyclopentane-1,3-dione derivatives, closely related to the core structure of interest, have been explored as novel isosteres for the carboxylic acid functional group. These compounds exhibit similar pKa values to carboxylic acids, suggesting potential utility in drug design as substitutes for carboxylic acid functional groups. This application is significant in the design of thromboxane A2 prostanoid (TP) receptor antagonists, where derivatives have shown comparable potency to known antagonists, indicating the cyclopentane-1,3-dione moiety's value in medicinal chemistry (Ballatore et al., 2011).
Synthesis of Antibacterial and Antimicrobial Derivatives
Thiazolidine and its derivatives, structurally related to the specified compound, have been synthesized with various biological activities in mind. These compounds have been studied for their antibiotic and antimicrobial properties against both Gram-positive and Gram-negative bacteria. Such research suggests the potential of thiazolidine-based compounds in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Liquid Crystalline Properties for Materials Science
Carboxylic acid derivatives containing 1,3,4-thiadiazole rings have been synthesized and characterized for their liquid crystalline behaviors. These studies are crucial for understanding the influence of molecular structure on liquid crystal properties, which has implications for materials science and the development of novel materials with specific optical and electronic properties (Jaffer et al., 2017).
Antitumor Activity
Certain isoxazolyl- and isothiazolylcarbamides, derived from similar core structures, have been synthesized and shown to exhibit antitumor activity. These compounds demonstrate the potential of thiazole and isoxazole derivatives in cancer treatment, highlighting the importance of such scaffolds in medicinal chemistry (Potkin et al., 2014).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Future Directions
Future research could focus on the design of new compounds with the thiazole scaffold for the treatment of various diseases . This could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(18)15(8-4-5-9-15)12-10-19-13(16-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQGLPSTYMKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CSC(=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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